molecular formula C20H22ClFN2O2 B4406093 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine

1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine

Cat. No. B4406093
M. Wt: 376.8 g/mol
InChI Key: IXDDZGWLAIEUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine is a synthetic compound that belongs to the class of chemical compounds known as piperazines. The compound has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine involves its ability to modulate dopamine and serotonin receptors in the brain. The compound acts as an antagonist at the dopamine D2 receptor and a partial agonist at the serotonin 5-HT1A receptor. This results in a decrease in dopamine neurotransmission and an increase in serotonin neurotransmission, which has been found to have potential therapeutic effects in the treatment of psychiatric disorders.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. The compound has been shown to decrease dopamine neurotransmission in the brain, which has potential therapeutic effects in the treatment of psychiatric disorders such as schizophrenia. It has also been found to increase serotonin neurotransmission, which has potential therapeutic effects in the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine in lab experiments is its ability to modulate dopamine and serotonin receptors in the brain, which has potential therapeutic effects in the treatment of psychiatric disorders. However, a limitation of using the compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored.

Future Directions

For research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine include investigating its potential as an antipsychotic, antidepressant, and anxiolytic agent. Further research is also needed to determine the optimal dosage and administration of the compound, as well as its potential side effects and toxicity. Additionally, research is needed to investigate the potential of the compound as a therapeutic agent for other neurological and psychiatric disorders.

Scientific Research Applications

1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine has been the subject of scientific research due to its potential applications in the field of medicine. The compound has been found to have potential as an antipsychotic agent due to its ability to modulate dopamine and serotonin receptors in the brain. It has also been investigated for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O2/c1-14-13-16(7-8-17(14)21)26-15(2)20(25)24-11-9-23(10-12-24)19-6-4-3-5-18(19)22/h3-8,13,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDDZGWLAIEUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.